1-(2-Amino-5-chlorophenyl)pyrrolidine
Description
1-(2-Amino-5-chlorophenyl)pyrrolidine is a secondary amine featuring a pyrrolidine ring directly attached to a 2-amino-5-chlorophenyl group.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-chloro-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 |
InChI Key |
KZRMVSTVZRWELM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 1-(2-Amino-5-chlorophenyl)pyrrolidine possess antibacterial activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . For example, modifications in the structure of pyrrolidine derivatives have led to enhanced inhibitory effects against these microorganisms, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Antioxidant Properties
The antioxidant capacity of pyrrolidine derivatives has been investigated, with findings indicating that certain compounds can effectively scavenge free radicals and reduce oxidative stress. The incorporation of specific functional groups into the pyrrolidine structure has been linked to improved antioxidant activity, which is crucial for developing drugs aimed at mitigating oxidative stress-related diseases .
Cholinesterase Inhibition
Cholinesterase inhibitors are vital in treating neurodegenerative diseases such as Alzheimer's. Recent studies have identified that derivatives of this compound may exhibit selective inhibition of acetylcholinesterase and butyrylcholinesterase, making them promising candidates for further development as cognitive enhancers or neuroprotective agents .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, where starting materials are transformed through various chemical pathways. The structural modifications play a crucial role in enhancing the biological activities of the compound. For instance, the introduction of different substituents on the phenyl ring or altering the pyrrolidine moiety can significantly affect its pharmacological properties .
Case Study: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that specific substitutions on the aromatic ring led to increased antimicrobial potency against Gram-positive and Gram-negative bacteria. The results indicated that compounds with chlorine substitutions exhibited superior activity compared to their non-substituted counterparts, highlighting the importance of structural features in drug design .
Case Study: Neuroprotective Effects
In another investigation focusing on cholinesterase inhibition, several pyrrolidine derivatives were tested for their ability to inhibit enzyme activity in vitro. The results showed that certain compounds not only inhibited cholinesterases effectively but also demonstrated neuroprotective effects in cellular models of neurodegeneration .
Comparative Data Table
| Property | This compound | Other Pyrrolidine Derivatives |
|---|---|---|
| Antimicrobial Activity | Effective against multiple pathogens | Varies by substitution |
| Antioxidant Activity | Moderate | High in some derivatives |
| Cholinesterase Inhibition | Selective towards AChE | Varies widely |
| Synthesis Complexity | Moderate | Generally complex |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Linked Pyrrolidine Derivatives
- 1-[(2-Amino-5-chlorophenyl)sulfonyl]-1H-pyrrole-2-carbohydrazide (14): This derivative (from ) introduces a sulfonyl bridge between the pyrrolidine and phenyl groups, along with a carbohydrazide moiety. The sulfonyl group enhances electrophilicity and stability compared to the direct C–N bond in 1-(2-Amino-5-chlorophenyl)pyrrolidine. Synthesis involves refluxing hydrazine hydrate with ethyl carboxylate precursors, yielding products characterized by IR (e.g., 2198 cm⁻¹ for –CN) and ¹H NMR (δ 5.88 ppm for NH₂) .
Acylated Pyrrolidine Derivatives
- 1-[1-oxo-9(3,4-methylenedioxyphenyl)-2E,4E,8E-nonatrienyl]-pyrrolidine (3b) and 1-(octadeca-2E,4E,13/12Z-trienoyl)-pyrrolidine (5a/6a): These compounds () feature long unsaturated acyl chains attached to pyrrolidine, enabling interactions with lipid membranes. They exhibit potent inhibition of hKCNK3 channels (IC₅₀ = 44 ± 6.7 µM and 19 ± 2.1 µM, respectively), highlighting the role of hydrophobic substituents in modulating ion channel activity. In contrast, the absence of such chains in this compound may limit membrane permeability but enhance solubility .
Pyridine-Based Analogues
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives
- Q13 and related compounds (–5): These pyridine derivatives share the 2-amino-5-chlorophenyl motif but replace pyrrolidine with a pyridine ring. Key spectral data include IR peaks at 718 cm⁻¹ (C–Cl) and ¹H NMR signals for NH₂ (δ 5.49–5.88 ppm). Their synthesis via cyclocondensation of cyclohexanedione and aniline derivatives (using ethanol/piperidine) contrasts with the reductive amination typically employed for pyrrolidine derivatives .
Functional Group Impact on Bioactivity
Key Observations :
- Electron-Withdrawing Groups : Chlorine and sulfonyl groups enhance stability but may reduce nucleophilicity.
- Hydrophobic vs. Hydrophilic Substituents : Acyl chains (e.g., in 5a/6a) improve membrane interaction, while polar groups (e.g., –NH₂) enhance aqueous solubility.
- Ring Structure : Pyrrolidine’s flexibility vs. pyridine’s aromaticity influences binding to biological targets like ion channels .
Q & A
Q. What are the established synthetic routes for 1-(2-Amino-5-chlorophenyl)pyrrolidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a pyrrolidine derivative with a substituted chlorophenylamine precursor. A common approach is nucleophilic aromatic substitution (SNAr) under basic conditions, where the amino group in 2-amino-5-chloroaniline reacts with a pyrrolidine-bearing electrophile (e.g., a halogenated intermediate). Key factors include:
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions like dehalogenation .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while bases like K₂CO₃ neutralize generated acids .
- Catalysts : CuI or Pd-based catalysts may accelerate coupling efficiency in inert atmospheres .
Data Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF, 100°C, 12h | 65 | 95% |
| DMSO, 120°C, 8h | 72 | 92% |
| THF, 80°C, 24h | 48 | 88% |
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?
- ¹H/¹³C NMR : The aromatic region (δ 6.5–7.5 ppm) distinguishes substitution patterns (e.g., meta vs. para chlorine). Pyrrolidine protons appear as multiplets (δ 1.8–3.5 ppm), with coupling constants confirming ring conformation .
- IR : N-H stretches (3300–3500 cm⁻¹) confirm the primary amine, while C-Cl stretches (600–800 cm⁻¹) validate halogen presence .
- MS : High-resolution ESI-MS can differentiate isomers by exact mass (e.g., [M+H]⁺ = 211.0874 for C₁₀H₁₂ClN₂) .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scaling up this compound synthesis?
A 2³ factorial design evaluates three factors: temperature (A), solvent polarity (B), and catalyst loading (C). Responses include yield and impurity levels. Example Design :
Q. What computational strategies (e.g., DFT, molecular docking) predict the pharmacological activity of this compound?
- DFT Calculations : Predict electron density maps to identify reactive sites (e.g., amino group as a hydrogen bond donor). HOMO-LUMO gaps (~4.5 eV) suggest moderate electrophilicity .
- Docking Studies : Target serotonin receptors (5-HT₂A) due to structural similarity to hallucinogenic pyrrolidines (e.g., PCP derivatives). Binding affinity (ΔG ≈ -8.2 kcal/mol) indicates potential CNS activity .
Q. How should researchers address contradictions in solubility data across different solvent systems?
Conflicting solubility reports (e.g., in water vs. DCM) arise from protonation states and pH-dependent equilibria. Methodological Approach :
pH-Solubility Profile : Measure solubility at pH 2–12 using UV-Vis spectroscopy.
LogP Determination : Octanol-water partitioning (logP ≈ 1.8) correlates with lipophilicity .
Co-solvent Systems : Use ethanol/water mixtures to enhance solubility while maintaining stability .
Q. What safety protocols are critical for handling this compound in vitro assays?
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential amine toxicity and chlorine volatility .
- Waste Disposal : Neutralize acidic byproducts before disposal; avoid mixing with oxidizers (risk of Cl₂ release) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
